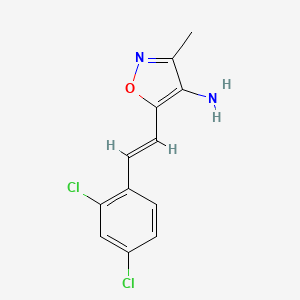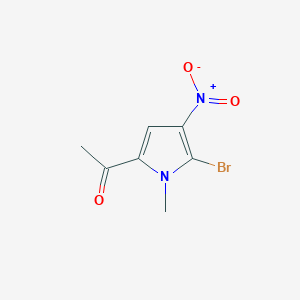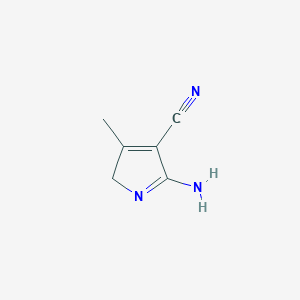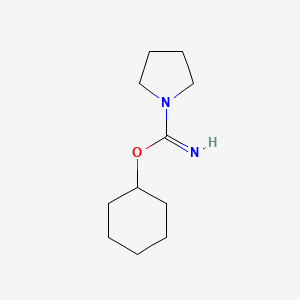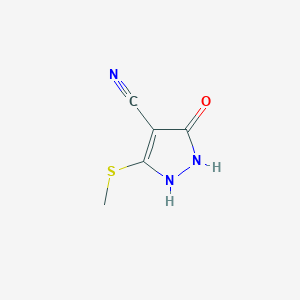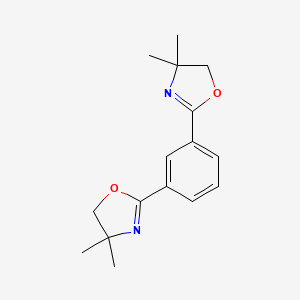
1,3-Bis(4,4-dimethyl-2-oxazolin-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol . It is a five-membered heterocyclic compound containing two carbons, nitrogen, oxygen, and a carbon-nitrogen double bond . This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is typically synthesized through the reaction of resorcinol with 2-amino-2-methyl-1-propanol under acidic conditions . The reaction involves the formation of oxazoline rings through cyclization.
Industrial Production Methods
In industrial settings, the production of 1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline rings to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Oxazoles
Reduction: Amines
Substitution: Various substituted oxazolines depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves its ability to undergo ring-opening reactions with various functional groups such as carboxyl, anhydride, amino, epoxy, thiol, phenolic hydroxyl, and isocyanate . These reactions enable the compound to act as a chain extender or cross-linking agent in polymers, thereby modifying their physical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar in structure but with an ethane backbone instead of a benzene ring.
1,3-bis(4,5-dihydro-2-oxazolyl)benzene: Similar but lacks the dimethyl groups on the oxazoline rings.
Uniqueness
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of dimethyl groups on the oxazoline rings, which enhances its stability and reactivity compared to other similar compounds . This makes it particularly useful in applications requiring robust chemical properties.
Propriétés
Formule moléculaire |
C16H20N2O2 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
2-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-15(2)9-19-13(17-15)11-6-5-7-12(8-11)14-18-16(3,4)10-20-14/h5-8H,9-10H2,1-4H3 |
Clé InChI |
MUBZACKCHQIRSY-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


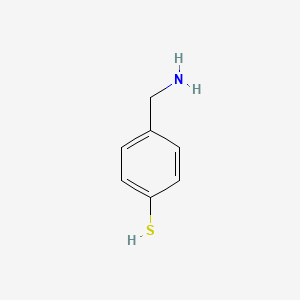
![1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)

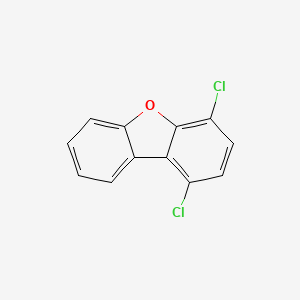

![D-Alanine, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12879395.png)
